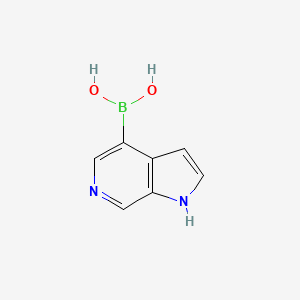

6-Azaindole-4-boronic acid

Description

Properties

IUPAC Name |

1H-pyrrolo[2,3-c]pyridin-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2/c11-8(12)6-3-9-4-7-5(6)1-2-10-7/h1-4,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVDQQWZBYXDJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CC2=C1C=CN2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726008 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridin-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312368-90-3 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridin-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Azaindole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azaindole-4-boronic acid is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. As a derivative of 6-azaindole, it belongs to a class of compounds known as azaindoles, which are bioisosteres of the naturally occurring indole scaffold.[1] The strategic placement of a nitrogen atom in the indole ring system can modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, often leading to improved pharmacokinetic profiles and target binding affinities in drug candidates.[2][3] The boronic acid moiety further enhances its synthetic utility, primarily through participation in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.[4]

This guide provides a comprehensive overview of the core chemical properties, synthetic applications, and biological relevance of this compound, tailored for professionals in chemical research and pharmaceutical development.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is crucial for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇BN₂O₂ | [][6] |

| Molecular Weight | 161.95 g/mol | [][6] |

| CAS Number | 1312368-90-3 | [][6] |

| IUPAC Name | (1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid | [] |

| SMILES | B(C1=CN=CC2=C1C=CN2)(O)O | [] |

| InChI | InChI=1S/C7H7BN2O2/c11-8(12)6-3-9-4-7-5(6)1-2-10-7/h1-4,10-12H | [] |

| InChI Key | SAVDQQWZBYXDJN-UHFFFAOYSA-N | [] |

| Appearance | Off-white to light brown solid | [7] |

| Melting Point | Not explicitly available for the boronic acid, but the parent 6-azaindole melts at 136-137°C. | [7] |

| Boiling Point | Predicted: 295.8 ± 13.0 °C (for parent 6-azaindole) | [7] |

| pKa | Predicted: 14.66 ± 0.30 (for parent 6-azaindole); Aryl boronic acids typically have pKa values between 4-10. | [7][8] |

| Solubility | The parent 6-azaindole is soluble in water. Boronic acids can have limited aqueous solubility but often dissolve in organic solvents like dioxane and DMF. | [7] |

| Storage | Store at 2-8°C under an inert gas (Nitrogen or Argon). | [7] |

Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the reactivity of its boronic acid group, most notably in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for its ability to form C-C bonds between sp²-hybridized carbon atoms with high efficiency and functional group tolerance.

In a typical Suzuki-Miyaura reaction, the this compound couples with an aryl or heteroaryl halide (or triflate) to generate a biaryl or heterobiaryl product. These structures are prevalent in a vast number of biologically active molecules, particularly kinase inhibitors.[2]

The diagram below illustrates the general workflow for a Suzuki-Miyaura coupling reaction involving a heteroaryl boronic acid like this compound.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the coupling of this compound with a generic aryl bromide. Note: Reaction conditions, including catalyst, base, solvent, and temperature, may require optimization for specific substrates.

Materials:

-

This compound (1.2 equiv.)

-

Aryl bromide (Ar-Br) (1.0 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.)

-

Sodium phosphate (Na₃PO₄) or similar base (3.0 equiv.)[9]

-

1,4-Dioxane and Water (e.g., 4:1 v/v)[9]

-

Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), Pd(dppf)Cl₂ catalyst (0.03 equiv.), and the base (3.0 equiv.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe. The reaction concentration is typically around 0.1-0.5 M with respect to the limiting reagent (aryl bromide).

-

Heating: Place the vessel in a preheated oil bath or microwave reactor and heat to the desired temperature (typically 80-100°C).[9]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Role in Signaling Pathways and Drug Discovery

The azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry.[10] Its structural similarity to the adenine core of ATP makes it an excellent template for designing kinase inhibitors.[3] Kinases are critical enzymes that regulate a vast number of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][11]

Derivatives of 6-azaindole have been incorporated into inhibitors targeting various kinases, such as those in the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[10][11][12] By functionalizing the 6-azaindole core—often via Suzuki-Miyaura coupling with this compound—researchers can create potent and selective inhibitors that bind to the ATP-binding site of a target kinase, blocking its downstream signaling.

The diagram below depicts a simplified, generic signal transduction pathway and illustrates the point of intervention for a kinase inhibitor derived from a 6-azaindole scaffold.

Caption: Inhibition of a kinase signaling pathway by a 6-azaindole derivative.

Conclusion

This compound is a strategically important synthetic intermediate for the construction of complex heterocyclic molecules. Its well-defined chemical properties and robust reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists. The proven success of the 6-azaindole scaffold in developing targeted therapeutics, especially kinase inhibitors, ensures that this compound will continue to be of high interest to researchers in the pharmaceutical and life sciences industries.

References

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Boronic Acids | High Purity, Global Shipping [frontierspecialtychemicals.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 6-Azaindole CAS#: 271-29-4 [m.chemicalbook.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 6-Azaindole-4-boronic acid (CAS: 1312368-90-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Azaindole-4-boronic acid, with the CAS number 1312368-90-3 and IUPAC name 1H-pyrrolo[2,3-c]pyridin-4-ylboronic acid, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery.[] As a bioisostere of indole, the azaindole scaffold offers modulated physicochemical properties, such as enhanced solubility and the potential for additional hydrogen bonding, which can lead to improved pharmacokinetic profiles of drug candidates.[2][3] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role as a versatile building block in the development of novel therapeutics, particularly kinase inhibitors.

Chemical Properties and Data

This compound is a stable, solid compound at room temperature. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1312368-90-3 | [] |

| IUPAC Name | 1H-pyrrolo[2,3-c]pyridin-4-ylboronic acid | [] |

| Molecular Formula | C₇H₇BN₂O₂ | [] |

| Molecular Weight | 161.95 g/mol | [] |

| SMILES | B(C1=CN=CC2=C1C=CN2)(O)O | [] |

| InChI Key | SAVDQQWZBYXDJN-UHFFFAOYSA-N | [] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step process, typically involving the initial construction of the 6-azaindole core followed by a borylation reaction. A plausible and widely applicable method is the Miyaura borylation of a halogenated 6-azaindole precursor.

Synthesis of 4-Halo-6-azaindole Precursor

Various synthetic routes can be employed to obtain a 4-halo-6-azaindole, such as a modified Fischer indole synthesis or palladium-catalyzed cyclization strategies.[4]

Miyaura Borylation of 4-Halo-6-azaindole

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling of a halide with a diboron reagent to form a boronate ester.[5][6] This is a robust and high-yielding method for introducing a boronic acid functional group.

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-halo-6-azaindole (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 eq.), and a palladium catalyst such as PdCl₂(dppf) (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%).

-

Solvent and Base: Add a suitable anhydrous solvent, typically 1,4-dioxane or toluene. Add a base, such as potassium acetate (KOAc) (3.0 eq.). The choice of a mild base is crucial to prevent premature hydrolysis of the boronate ester and to avoid competing Suzuki coupling reactions.[6]

-

Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound pinacol ester.

Hydrolysis of the Pinacol Ester

The final step is the hydrolysis of the pinacol ester to yield the free boronic acid. This can be achieved under acidic or basic conditions, although care must be taken as some boronic acids can be unstable.[7][8] A common method involves transesterification followed by hydrolysis.

-

Transesterification: Dissolve the this compound pinacol ester in a suitable solvent mixture (e.g., THF/water). Add an excess of a diol that forms a more labile boronate ester, such as diethanolamine, and stir at room temperature.

-

Hydrolysis: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to hydrolyze the intermediate ester.

-

Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The product may precipitate from the aqueous layer upon acidification or be isolated by extraction and subsequent evaporation of the solvent. Wash the product with cold solvent and dry under vacuum.

Applications in Drug Discovery and Medicinal Chemistry

The azaindole scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the indole ring while offering improved physicochemical properties.[2] The introduction of a nitrogen atom into the benzene ring of indole can enhance aqueous solubility, reduce lipophilicity, and provide an additional hydrogen bond acceptor, which can lead to stronger interactions with biological targets.[2][3]

Role as a Kinase Inhibitor Scaffold

A significant application of azaindole derivatives is in the development of kinase inhibitors.[9] The azaindole core can act as a hinge-binding motif, mimicking the adenine part of ATP and forming crucial hydrogen bonds within the ATP-binding pocket of kinases.[9] The boronic acid functionality of this compound makes it an ideal building block for creating diverse libraries of potential kinase inhibitors through Suzuki-Miyaura cross-coupling reactions. This allows for the systematic exploration of the chemical space around the azaindole core to optimize potency and selectivity against specific kinase targets.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a versatile reagent for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl halides. This reaction is a cornerstone of modern synthetic chemistry for the construction of complex molecules.

-

Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 eq.), the aryl or heteroaryl halide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) (2.0-3.0 eq.).

-

Solvent System: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and an aqueous solution of the base.

-

Reaction Conditions: Heat the mixture under an inert atmosphere to a temperature ranging from 80 °C to reflux, and monitor the reaction's progress.

-

Work-up and Purification: After completion, cool the reaction, and perform a standard aqueous work-up. Extract the product with an organic solvent, dry the organic phase, and concentrate it. Purify the residue by column chromatography or recrystallization.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly for applications in drug discovery. Its unique structural and electronic properties, derived from the azaindole core, make it an attractive scaffold for the development of novel therapeutics, especially kinase inhibitors. The synthetic accessibility of this compound via established methods like the Miyaura borylation, and its utility in powerful C-C bond-forming reactions such as the Suzuki-Miyaura coupling, underscore its importance for researchers and scientists in the pharmaceutical and chemical industries. Further exploration of the biological activities of derivatives of this compound is warranted to fully realize its therapeutic potential.

References

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. researchgate.net [researchgate.net]

- 4. Azaindole synthesis [organic-chemistry.org]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}boronic acid|BLD Pharm [bldpharm.com]

The Rising Profile of 6-Azaindole-4-boronic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The confluence of two privileged scaffolds in medicinal chemistry, the azaindole core and the boronic acid moiety, has given rise to a versatile building block with significant potential in drug discovery: 6-azaindole-4-boronic acid. This technical guide provides an in-depth analysis of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of its role in relevant signaling pathways.

Introduction to a Privileged Scaffold

Azaindoles, bioisosteres of indoles, have garnered considerable attention in medicinal chemistry due to their ability to modulate the physicochemical and pharmacological properties of drug candidates. The introduction of a nitrogen atom into the indole ring system can enhance target binding through additional hydrogen bonding opportunities, improve solubility, and offer novel intellectual property. While 7-azaindoles have been more extensively explored, particularly as kinase inhibitors, the 6-azaindole isomer is emerging as a critical component in the development of novel therapeutics, notably in the fields of oncology and virology.

Boronic acids and their derivatives are renowned for their unique chemical properties, including their ability to form reversible covalent bonds with diols, a feature exploited in the design of enzyme inhibitors and sensors. In medicinal chemistry, boronic acids are key functional groups in several approved drugs, acting as serine protease inhibitors and participating in crucial carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.

The combination of these two moieties in this compound creates a building block primed for the synthesis of complex molecules with potential therapeutic value. Its utility is exemplified in the development of selective kinase inhibitors, a critical class of drugs in cancer therapy.

Application in Kinase Inhibitor Development: Targeting PI3Kδ

A significant application of this compound is in the synthesis of potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). The PI3K signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers. The δ isoform of PI3K is primarily expressed in hematopoietic cells, making it an attractive target for hematological malignancies and inflammatory diseases.

Researchers have utilized this compound pinacol ester in Suzuki-Miyaura cross-coupling reactions to synthesize a series of pyrazolo[1,5-a]pyrimidine derivatives as selective PI3Kδ inhibitors. The 6-azaindole moiety in these compounds is designed to form key hydrogen bond interactions within the ATP-binding site of the kinase.

Quantitative Data: PI3Kδ Inhibition

The following table summarizes the in vitro activity of a synthesized pyrazolo[1,5-a]pyrimidine derivative incorporating the 6-azaindole-4-yl moiety.

| Compound ID | Target | IC50 (nM) | Source |

| 50 | PI3Kδ | 8.5 | [1][2] |

Compound 50 refers to 5-(1H-pyrrolo[3,2-c]pyridin-4-yl)-[1][3][4]triazolo[1,5-a]pyrimidin-7-amine, synthesized using this compound pinacol ester.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, growth, and survival. Dysregulation of this pathway is a common event in cancer. PI3Kδ, upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn modulate the activity of a host of proteins involved in cell proliferation and survival. Selective inhibitors of PI3Kδ can block this cascade in cancer cells that are dependent on this pathway.

PI3Kδ Signaling Pathway and Inhibition

Experimental Protocols

Synthesis of this compound Pinacol Ester (Proposed)

Step 1: Synthesis of 4-Bromo-6-azaindole

This protocol is adapted from the synthesis of 4-bromo-7-azaindole.

-

Materials: 6-Azaindole (1-H-pyrrolo[3,2-c]pyridine), N-Bromosuccinimide (NBS), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 6-azaindole (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 4-bromo-6-azaindole.

-

Step 2: Palladium-Catalyzed Borylation of 4-Bromo-6-azaindole

This protocol is a general method for the Miyaura borylation of aryl halides.

-

Materials: 4-Bromo-6-azaindole, Bis(pinacolato)diboron (B₂pin₂), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), Potassium acetate (KOAc), Anhydrous 1,4-dioxane.

-

Procedure:

-

To a dry Schlenk flask, add 4-bromo-6-azaindole (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (3 equivalents), and Pd(dppf)Cl₂ (0.03 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound pinacol ester.

-

Suzuki-Miyaura Coupling for the Synthesis of PI3Kδ Inhibitors

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound pinacol ester with a suitable coupling partner.

-

Materials: 5-Bromo-[1][3][4]triazolo[1,5-a]pyrimidin-7-amine, this compound pinacol ester, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), 2M aqueous sodium carbonate solution, 1,2-Dimethoxyethane (DME).

-

Procedure:

-

In a microwave vial, combine 5-bromo-[1][3][4]triazolo[1,5-a]pyrimidin-7-amine (1 equivalent), this compound pinacol ester (1.5 equivalents), and Pd(PPh₃)₄ (0.2 equivalents).[1][2]

-

Add DME and the 2M aqueous sodium carbonate solution (2 equivalents).[1][2]

-

Seal the vial and heat the mixture in a microwave reactor at a specified temperature and time (e.g., 120 °C for 30 minutes), or alternatively, reflux the mixture under conventional heating until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and dilute with water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain the desired 5-(1H-pyrrolo[3,2-c]pyridin-4-yl)-[1][3][4]triazolo[1,5-a]pyrimidin-7-amine.[1][2]

-

Suzuki Coupling Experimental Workflow

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in modern medicinal chemistry. Its application in the synthesis of selective PI3Kδ inhibitors highlights its potential for the development of targeted therapies for cancer and other diseases. The synthetic accessibility of this scaffold, coupled with the favorable pharmacological properties of both the azaindole and boronic acid moieties, suggests that its utility will continue to expand. Future research will likely explore its incorporation into a wider range of biologically active molecules, targeting other kinase families, proteases, and various other enzyme classes. The development of more efficient and direct methods for the synthesis of this compound will further accelerate its adoption in drug discovery programs.

References

The Evolving Landscape of 6-Azaindole-4-Boronic Acid Analogs in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 6-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, prized for its ability to mimic the hinge-binding interactions of ATP in the active sites of various kinases. As a bioisostere of both indole and purine systems, the incorporation of a nitrogen atom into the indole ring can significantly modulate a compound's physicochemical properties, such as solubility and lipophilicity, while also offering an additional hydrogen bond acceptor to enhance target binding affinity. When functionalized with a boronic acid moiety at the 4-position, the 6-azaindole core becomes a versatile building block for the synthesis of a diverse array of structural analogs, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 6-azaindole-4-boronic acid structural analogs, with a focus on their potential as kinase inhibitors in therapeutic areas such as oncology and inflammation.

Synthesis of this compound Analogs

The primary method for generating structural diversity from a this compound core is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position. The general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of 4-aryl/heteroaryl-6-azaindoles.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of a 4-halo-6-azaindole with an arylboronic acid. This protocol can be adapted for the coupling of this compound with an aryl/heteroaryl halide.

Materials:

-

4-Chloro-1H-pyrrolo[2,3-c]pyridine (4-chloro-6-azaindole)

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Dioxane

-

Water

Procedure:

-

To a dry reaction vessel, add 4-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

-

In a separate vial, prepare the catalyst system by mixing palladium(II) acetate (0.015 mmol, 1.5 mol%) and SPhos (0.015 mmol, 1.5 mol%).

-

Add the catalyst system to the reaction vessel.

-

Add dioxane (4 mL) and water (1 mL) to the reaction vessel.

-

Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to 60-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1H-pyrrolo[2,3-c]pyridine.

Biological Activity and Structure-Activity Relationships (SAR)

6-Azaindole derivatives have been extensively investigated as inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases. The 4-position of the 6-azaindole scaffold is a key vector for modification to achieve desired potency and selectivity.

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the cellular response to inflammatory cytokines and stress. Inhibition of p38 is a therapeutic strategy for various inflammatory diseases. Several 4-substituted 6-azaindole analogs have shown potent inhibitory activity against p38.

The following table summarizes the structure-activity relationship of a series of 4-substituted 6-azaindole p38 inhibitors.

| Compound ID | R Group (at position 4) | p38α IC₅₀ (nM) |

| 1 | Phenyl | 500 |

| 2 | 4-Fluorophenyl | 250 |

| 3 | 2,4-Difluorophenyl | 100 |

| 4 | 4-Pyridyl | 80 |

| 5 | 2-Amino-4-pyridyl | 25 |

Note: The data presented in this table is a representative compilation from various sources in the literature and is intended for illustrative purposes.

Caption: SAR of 4-substituted 6-azaindoles as p38 inhibitors.

B-Raf Kinase Inhibition

The B-Raf kinase is a component of the RAS-RAF-MEK-ERK signaling pathway, which is frequently mutated in various cancers, particularly melanoma. The V600E mutation in B-Raf leads to constitutive activation of the pathway, promoting cell proliferation and survival. 7-azaindole derivatives have been successfully developed as B-Raf inhibitors, and by extension, 6-azaindole analogs are also of significant interest.

The following table illustrates the structure-activity relationship for a hypothetical series of 4-substituted 6-azaindole B-RafV600E inhibitors.

| Compound ID | R Group (at position 4) | B-RafV600E IC₅₀ (nM) |

| 6 | Phenyl | 300 |

| 7 | 4-Chlorophenyl | 150 |

| 8 | 3,4-Dichlorophenyl | 50 |

| 9 | 4-Trifluoromethylphenyl | 20 |

| 10 | Thiazol-2-yl | 85 |

Note: The data presented in this table is a representative compilation from various sources in the literature and is intended for illustrative purposes.

Signaling Pathway Modulation

The therapeutic effect of this compound analogs as kinase inhibitors is achieved through the modulation of specific intracellular signaling pathways.

p38 MAPK Signaling Pathway

Inhibition of p38 by a 4-substituted 6-azaindole analog blocks the phosphorylation of downstream substrates, such as transcription factors, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α and IL-1β.

Caption: Inhibition of the p38 MAPK signaling pathway.

B-Raf/MEK/ERK Signaling Pathway

A 4-substituted 6-azaindole analog targeting B-RafV600E would bind to the ATP-binding site of the mutated kinase, preventing its activity. This would block the downstream phosphorylation cascade involving MEK and ERK, ultimately inhibiting the expression of genes involved in cell proliferation and survival.

Caption: Inhibition of the B-Raf/MEK/ERK signaling pathway.

Conclusion

This compound and its structural analogs represent a promising and versatile class of compounds for the development of novel therapeutics, particularly in the area of kinase inhibition. The ability to readily diversify the 4-position through robust synthetic methods like the Suzuki-Miyaura coupling allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The insights into the structure-activity relationships and the modulation of key signaling pathways provide a strong foundation for the rational design of next-generation 6-azaindole-based drugs for the treatment of cancer, inflammatory disorders, and other diseases. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

Navigating the Physicochemical Landscape of 6-Azaindole-4-boronic acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Azaindole-4-boronic acid is a heterocyclic compound of significant interest in medicinal chemistry, primarily as a versatile building block in the synthesis of complex molecules, including kinase inhibitors.[1] The azaindole scaffold, a bioisostere of indole, can offer modulated potency and improved physicochemical properties.[2] The boronic acid functional group further enhances its utility, particularly in Suzuki-Miyaura cross-coupling reactions. However, the successful application of this compound in drug discovery and development hinges on a thorough understanding of its fundamental physicochemical properties, namely its solubility and stability. This technical guide provides an in-depth overview of these critical parameters, offering both theoretical context and practical experimental guidance. While specific quantitative data for this compound is not extensively available in public literature, this guide furnishes researchers with the necessary framework and protocols to assess these properties effectively.

Introduction to this compound

6-Azaindole, also known as pyrrolo[2,3-c]pyridine, is a privileged scaffold in drug discovery. The introduction of a nitrogen atom into the indole ring can lead to enhanced binding affinity, modulated lipophilicity, and improved metabolic stability.[2] The boronic acid moiety at the 4-position makes it a key intermediate for creating carbon-carbon bonds, enabling the synthesis of a diverse range of substituted azaindole derivatives.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Poor aqueous solubility can be a major hurdle in drug development. While the parent 6-azaindole is reported to be sparingly soluble in water and soluble in methanol and chloroform, the introduction of the polar boronic acid group is expected to influence its solubility profile.[3] Generally, azaindole derivatives have been shown to exhibit enhanced solubility compared to their indole counterparts.[2]

Factors Influencing Solubility

The solubility of this compound is governed by several factors:

-

pH: Boronic acids are weak Lewis acids and can exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form in aqueous solutions.[4][5] The position of this equilibrium is pH-dependent. At physiological pH, the uncharged trigonal form is expected to predominate, but as the pH increases above the pKa of the boronic acid, the more soluble tetrahedral boronate species becomes more prevalent.

-

Solid-State Properties: The crystalline form (polymorphism) of the solid material significantly impacts its solubility. Amorphous forms are generally more soluble than their crystalline counterparts.

-

Solvent: The choice of solvent or co-solvent system will have a profound effect on solubility.

-

Temperature: Solubility is generally temperature-dependent, although the relationship is not always linear.

Quantitative Solubility Data

Due to the limited availability of public data for this compound, the following tables present illustrative data based on typical ranges for similar small molecule drug candidates. Researchers are strongly encouraged to determine the experimental solubility for their specific batches of this compound.

Table 1: Illustrative Kinetic Solubility of this compound

| Buffer System (pH) | DMSO Concentration (%) | Incubation Time (hours) | Estimated Solubility (µg/mL) |

| Phosphate Buffered Saline (7.4) | 1 | 2 | 50 - 150 |

| Acetate Buffer (4.5) | 1 | 2 | 100 - 250 |

| Glycine-HCl Buffer (2.0) | 1 | 2 | > 250 |

Table 2: Illustrative Thermodynamic Solubility of this compound

| Solvent System | Temperature (°C) | Incubation Time (hours) | Estimated Solubility (µg/mL) |

| Water | 25 | 24 | 20 - 80 |

| Phosphate Buffered Saline (pH 7.4) | 25 | 24 | 30 - 100 |

| Methanol | 25 | 24 | > 1000 |

| Dichloromethane | 25 | 24 | 500 - 1000 |

Stability of this compound

The chemical stability of a drug candidate is paramount for ensuring its safety, efficacy, and shelf-life. Boronic acids, while versatile, are susceptible to certain degradation pathways.

Key Degradation Pathways

-

Protodeboronation: This is a primary degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[4] This process is highly dependent on pH and can be accelerated under both acidic and basic conditions. The electronic properties of the azaindole ring will influence the rate of protodeboronation.

-

Oxidation: Boronic acids can be susceptible to oxidation, particularly in the presence of oxidizing agents or under harsh conditions.

-

Anhydride Formation: Boronic acids can undergo dehydration to form boroxines (anhydrides). This is often a reversible process.

Factors Influencing Stability

-

pH: The pH of the solution is a critical factor affecting the stability of arylboronic acids.[4] The rate of protodeboronation can vary significantly with pH.

-

Temperature: Elevated temperatures can accelerate degradation reactions.[6][7]

-

Light: Exposure to light, particularly UV light, can potentially induce degradation.

-

Presence of Oxidants: The presence of oxidizing agents can lead to the degradation of the boronic acid moiety.

-

Storage Conditions: Proper storage is crucial for maintaining the integrity of this compound. The recommended storage condition is typically under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2–8 °C).[3]

Illustrative Stability Profile

The following table provides an example of a stability profile. Actual data must be generated through rigorous experimental studies.

Table 3: Illustrative Stability of this compound in Solution (Aqueous Buffer, pH 7.4) at 40°C

| Time (days) | Purity (%) | Major Degradant (%) |

| 0 | 99.5 | <0.1 |

| 7 | 98.2 | 1.2 (6-Azaindole) |

| 14 | 96.5 | 2.8 (6-Azaindole) |

| 30 | 92.1 | 6.5 (6-Azaindole) |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Kinetic Solubility Assay Protocol

This assay provides a high-throughput method for estimating the solubility of a compound from a DMSO stock solution.[8][9]

Materials and Equipment:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Automated liquid handler or multichannel pipettes

-

Plate shaker

-

Nephelometer or UV-Vis plate reader

-

Filtration plate (for direct UV method)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Plate Preparation: Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells in triplicate. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Measurement (Nephelometry): Measure the light scattering of the solutions in each well using a nephelometer. Increased light scattering indicates precipitation.

-

Measurement (Direct UV): Alternatively, filter the solutions through a filtration plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-compatible plate at the compound's λmax.

-

Data Analysis: Compare the measurements to a calibration curve prepared from known concentrations of the compound to determine the solubility.

Thermodynamic Solubility Assay (Shake-Flask Method) Protocol

This method determines the equilibrium solubility of the solid compound and is considered the gold standard.[10][11]

Materials and Equipment:

-

Solid this compound

-

Selected aqueous buffer (e.g., PBS, pH 7.4)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC-UV system

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial (ensure solid is visible after equilibration).

-

Solvent Addition: Add a known volume of the desired buffer (e.g., 1 mL of PBS, pH 7.4).

-

Equilibration: Cap the vials and shake at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.

Accelerated Stability Study Protocol

This protocol is designed to predict the long-term stability of the compound by subjecting it to stressed conditions.[6][7][12]

Materials and Equipment:

-

This compound

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Vials with inert caps

-

Stability chambers with controlled temperature and humidity

-

HPLC-UV system with a stability-indicating method

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the desired buffer at a known concentration.

-

Storage: Store the vials in stability chambers under accelerated conditions (e.g., 40°C/75% RH, 60°C). Also, store a set of samples under long-term conditions (e.g., 25°C/60% RH) and refrigerated conditions (5°C) as controls.

-

Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks for accelerated studies).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method to determine the purity of the compound and identify and quantify any degradants.

-

Data Analysis: Plot the percentage of the remaining compound against time to determine the degradation kinetics and estimate the shelf-life.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to the assessment of this compound.

Caption: A simplified workflow for determining the solubility of a compound.

Caption: Key factors that can influence the stability of this compound.

Caption: The equilibrium between the two forms of boronic acid in aqueous solution.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is indispensable for its effective utilization in drug discovery and development. While specific quantitative data for this compound remains scarce in the public domain, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers can generate the critical data needed to inform formulation strategies, predict in vivo behavior, and ensure the development of safe and effective therapeutics. The general principles of boronic acid chemistry, combined with empirical data, will empower scientists to navigate the physicochemical challenges and unlock the full potential of this valuable synthetic intermediate.

References

- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. 6-Azaindole CAS#: 271-29-4 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 7. japsonline.com [japsonline.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 11. enamine.net [enamine.net]

- 12. criver.com [criver.com]

6-Azaindole-4-boronic Acid: A Core Scaffold for Kinase Inhibitors and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azaindole-4-boronic acid, a heterocyclic compound featuring a pyrrolopyridine core functionalized with a boronic acid group, has emerged as a pivotal building block in medicinal chemistry. Its structural resemblance to the purine and indole systems allows it to serve as a bioisostere in the design of pharmacologically active molecules. The presence of the boronic acid moiety makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of carbon-carbon bonds in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the molecular properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors.

Core Molecular Data

The fundamental properties of this compound are summarized below, providing essential information for its use in a laboratory setting.

| Property | Value | Citation(s) |

| Molecular Formula | C₇H₇BN₂O₂ | [1][2] |

| Molecular Weight | 161.95 g/mol | [1][2] |

| IUPAC Name | (1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid | |

| CAS Number | 1312368-90-3 |

Synthesis and Functionalization

The synthesis of the 6-azaindole scaffold can be achieved through various methods, with the Bartoli indole synthesis being a notable approach for preparing 4- and 6-azaindoles from substituted nitropyridines.[3] This method involves the reaction of a nitropyridine derivative with a vinyl Grignard reagent.[3]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This compound is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the 6-azaindole moiety into a wide range of molecules.[4][5] A general protocol for this reaction is outlined below.

Materials:

-

This compound

-

Aryl or heteroaryl halide (or triflate)

-

Anhydrous solvent (e.g., dioxane, DME, toluene/water mixture)[8][9]

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel under an inert atmosphere, add this compound (1.0-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Add the anhydrous solvent.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).[8]

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Application in Kinase Inhibitor Development

The 6-azaindole scaffold is a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[1][6][10] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the interactions of the adenine core of ATP.[10] Consequently, numerous kinase inhibitors incorporating the azaindole moiety have been developed, targeting a range of kinases involved in cancer and other diseases.[1][6]

Role in Signaling Pathways

Derivatives of 6-azaindole have been investigated as inhibitors of several key signaling pathways implicated in cancer cell proliferation and survival, including the PI3K/AKT/mTOR and MAPK pathways.[11][12] By inhibiting kinases within these pathways, these compounds can effectively block downstream signaling events that promote tumor growth.

Below is a diagram illustrating the general mechanism of a kinase inhibitor synthesized using a 6-azaindole scaffold targeting a signaling pathway.

References

- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Fostemsavir(BMS 663068)_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Azaindole synthesis [organic-chemistry.org]

- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

6-Azaindole-4-boronic acid: A Technical Guide to Commercial Availability and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of 6-Azaindole-4-boronic acid. This valuable building block is of significant interest in medicinal chemistry and drug discovery, primarily due to its utility in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.

Physicochemical Properties

This compound, also known as 1H-pyrrolo[2,3-c]pyridin-4-ylboronic acid, is a heterocyclic compound containing a 6-azaindole core functionalized with a boronic acid group at the 4-position.

| Property | Value |

| CAS Number | 1312368-90-3 |

| Molecular Formula | C₇H₇BN₂O₂ |

| Molecular Weight | 161.95 g/mol |

| IUPAC Name | (1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid |

Commercial Availability

This compound and its derivatives, such as the pinacol ester, are commercially available from a range of specialized chemical suppliers. These compounds are typically offered in various purities and quantities to suit diverse research and development needs.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Pharmaffiliates | This compound[1] | 1312368-90-3 | High Purity | Inquire for details |

| BOC Sciences | This compound[] | 1312368-90-3 | Inquire for details | mg, g, kg, ton |

| Advanced ChemBlocks | (1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid | 1312368-90-3 | >95% | 250 mg, 1 g, 5 g |

| Apollo Scientific | 7-Azaindole-5-boronic acid, pinacol ester[3] | 754214-56-7 | 97% | 250mg, 1g, 5g, 25g, 100g |

| Echemi | 7-Azaindole-4-Boronic Acid Pinacol Ester | 942919-26-8 | >98% | Inquire for details[4] |

| Hoffman Fine Chemicals | 1-Boc-6-Azaindole-3-boronic acid pinacol ester[5] | 1174038-67-5 | Inquire for details | Inquire for details |

Note: The availability and specifications of related derivatives are included for a broader perspective on sourcing azaindole boronic acids.

Synthetic Methodologies

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Key Applications in Drug Discovery

This compound is a versatile reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules. The azaindole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets.

Suzuki-Miyaura Cross-Coupling

The boronic acid functional group allows for the efficient formation of carbon-carbon bonds with aryl or heteroaryl halides. This reaction is fundamental in drug discovery for assembling complex molecular architectures.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A general procedure for the Suzuki-Miyaura cross-coupling of a halo-azaindole with an arylboronic acid is as follows[6]:

-

Reaction Setup: In a microwave vial, combine the 6-halo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1 equivalent), the desired arylboronic acid (1.5 equivalents), potassium carbonate (5 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.06 equivalents).

-

Solvent Addition: Add a mixture of 1,4-dioxane and water (3:1 ratio).

-

Degassing: Purge the mixture with nitrogen gas.

-

Reaction: Heat the sealed vial in a microwave reactor at 125 °C for 26 minutes.

-

Work-up: After cooling, extract the reaction mixture with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Caption: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Role as a Kinase Inhibitor Scaffold

Azaindole derivatives are frequently investigated as inhibitors of various protein kinases due to their structural similarity to the adenine core of ATP. The PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, is a prominent target for azaindole-based inhibitors[7][8][9][10][11]. The nitrogen atom in the azaindole core can form crucial hydrogen bonds within the ATP-binding pocket of kinases.

The PI3K/Akt/mTOR Signaling Pathway and Inhibition:

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[9] Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors, often containing scaffolds like azaindole, are designed to block the activity of key kinases in this pathway, such as PI3K, Akt, and mTOR, thereby impeding tumor growth.

Caption: Simplified PI3K/Akt/mTOR signaling pathway with the inhibitory action of an azaindole-based compound on PI3K.

Conclusion

This compound is a commercially accessible and highly valuable reagent for medicinal chemists and drug development professionals. Its utility in the synthesis of complex molecular structures through Suzuki-Miyaura coupling, combined with the proven biological relevance of the azaindole scaffold, particularly in the development of kinase inhibitors, ensures its continued importance in the discovery of novel therapeutics. This guide provides a foundational understanding of its properties, availability, and applications to aid researchers in their scientific endeavors.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 3. 754214-56-7 Cas No. | 7-Azaindole-5-boronic acid, pinacol ester | Apollo [store.apolloscientific.co.uk]

- 4. echemi.com [echemi.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of 6-Azaindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-azaindole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides an in-depth overview of the biological activities of 6-azaindole derivatives, focusing on their anticancer, kinase inhibitory, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity of 6-Azaindole Derivatives

6-Azaindole derivatives have emerged as a promising class of anticancer agents, primarily through their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Quantitative Anticancer Activity Data

The cytotoxic effects of various 6-azaindole derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| CM01 | HeLa (Cervical Cancer) | 0.8 | [1] |

| CM01 | A549 (Lung Cancer) | 1.2 | [1] |

| CM01 | MCF7 (Breast Cancer) | 0.9 | [1] |

| CM02 | HeLa (Cervical Cancer) | 0.5 | [1] |

| CM02 | A549 (Lung Cancer) | 0.7 | [1] |

| CM02 | MCF7 (Breast Cancer) | 0.6 | [1] |

| Derivative 6a | HepG2 (Liver Cancer) | 0.65 | [2] |

| Derivative 6b | HepG2 (Liver Cancer) | 0.92 | [2] |

| Derivative 15 | MCF-7 (Breast Cancer) | 1.88 | [2] |

| Derivative 15 | HepG2 (Liver Cancer) | 1.62 | [2] |

Mechanism of Action: Inhibition of Microtubule Dynamics

A primary mechanism by which 6-azaindole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[1][3] This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately culminating in apoptosis.

References

- 1. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Azaindole

For Researchers, Scientists, and Drug Development Professionals

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a crucial building block in a multitude of pharmacologically active compounds. Its structural similarity to indole allows it to act as a bioisostere, often leading to improved physicochemical properties, enhanced target binding, and novel intellectual property. This technical guide provides a comprehensive review of the core synthetic methodologies for constructing the 6-azaindole ring system, complete with comparative data, detailed experimental protocols, and visual workflows to aid in synthetic planning and execution.

Classical Approaches to 6-Azaindole Synthesis

Traditional indole syntheses have been adapted for the preparation of azaindoles, though often with modifications to account for the electron-deficient nature of the pyridine ring. The following sections detail the most prominent classical methods.

Bartoli Indole Synthesis

The Bartoli synthesis is a powerful method for constructing indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. This reaction is particularly useful for the synthesis of 7-substituted indoles and has been successfully applied to the preparation of 6-azaindoles from 3-nitropyridine derivatives. The presence of a substituent ortho to the nitro group is often crucial for the reaction's success.

Quantitative Data for Bartoli Synthesis of 6-Azaindoles

| Starting Nitropyridine | Product | Yield (%) | Reference |

| 2-Methoxy-3-nitropyridine | 7-Methoxy-6-azaindole | 20 | [1] |

| 2-Fluoro-3-nitropyridine | 7-Fluoro-6-azaindole | 35 | [2] |

| 2-Chloro-3-nitropyridine | 7-Chloro-6-azaindole | 33 | [2] |

| 2-Bromo-3-nitropyridine | 7-Bromo-6-azaindole | 22 | [2] |

Experimental Protocol: Synthesis of 7-Chloro-6-azaindole [2]

-

Materials: 2-Chloro-3-nitropyridine (5.0 g, 31.5 mmol), Vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol), Anhydrous THF (200 mL), 20% Aqueous NH₄Cl (150 mL), Ethyl acetate, Anhydrous MgSO₄.

-

Procedure:

-

A solution of 2-chloro-3-nitropyridine in dry THF is prepared under a nitrogen atmosphere and cooled to -78 °C.

-

Vinylmagnesium bromide is added dropwise to the stirred solution.

-

The reaction mixture is then stirred at -20 °C for 8 hours.

-

The reaction is quenched by the slow addition of 20% aqueous NH₄Cl.

-

The aqueous phase is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 7-chloro-6-azaindole.

-

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions. While its application to azaindoles can be challenging due to the electron-deficient nature of the pyridine ring, it has been shown to be effective for the synthesis of 4- and 6-azaindoles, particularly when the pyridylhydrazine contains an electron-donating group.[3][4]

Quantitative Data for Fischer Synthesis of 6-Azaindoles

| Pyridylhydrazine | Carbonyl Compound | Acid Catalyst | Product | Yield (%) | Reference |

| 6-Methoxypyridin-3-ylhydrazine | Valeraldehyde | H₂SO₄ (4 wt% aq.) | 5-Methoxy-2-propyl-4-azaindole | 75 | [5] |

| Pyridin-3-ylhydrazine | Various ketones | Polyphosphoric acid | Substituted 6-azaindoles | 40-65 | [3][6] |

Experimental Protocol: General Procedure for Fischer Synthesis of 4- and 6-Azaindoles [5]

-

Materials: Substituted pyridylhydrazine (1 equivalent), Aldehyde or ketone (1.1 equivalents), 4 wt% aqueous sulfuric acid.

-

Procedure:

-

In a round-bottom flask, dissolve the pyridylhydrazine in the aqueous sulfuric acid solution.

-

Add the carbonyl compound to the reaction mixture.

-

Heat the mixture to reflux for 2 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

-

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Coupling of 6-Azaindole-4-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azaindoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to indole, a key component of many biologically active molecules. The incorporation of a nitrogen atom into the indole scaffold at the 6-position modulates the electronic properties of the ring system, often leading to enhanced binding affinity and improved pharmacokinetic properties of drug candidates.[1] Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile methods for the functionalization of the 6-azaindole core, enabling the synthesis of diverse libraries of compounds for drug discovery.[2][3]

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 6-azaindole-4-boronic acid with various aryl and heteroaryl halides. These reactions are instrumental in the synthesis of 4-substituted 6-azaindoles, a scaffold found in numerous kinase inhibitors with potential applications in oncology and other therapeutic areas.[4][5]

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention.[4][6]

Several 6-azaindole derivatives have emerged as potent and selective inhibitors of kinases within this pathway, particularly PI3K.[4] The 6-azaindole scaffold can mimic the hinge-binding motif of ATP, the natural substrate for kinases, thereby enabling potent inhibition. The synthesis of these inhibitors often relies on the palladium-catalyzed coupling of this compound with various (hetero)aryl partners to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR signaling pathway in cell regulation and how 6-azaindole-based inhibitors can modulate its activity.

References

- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Base Selection in 6-Azaindole Suzuki Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to selecting the optimal base for Suzuki-Miyaura cross-coupling reactions involving 6-azaindole scaffolds. The choice of base is a critical parameter that significantly influences reaction yield, selectivity, and substrate scope. This document summarizes key findings from the literature, presents comparative data, and offers detailed experimental protocols.

Introduction to 6-Azaindole Suzuki Reactions

The 6-azaindole moiety is a prevalent scaffold in medicinal chemistry, and the Suzuki-Miyaura cross-coupling reaction is a powerful tool for its functionalization. However, the electron-deficient nature of the pyridine ring in the azaindole system and the presence of the N-H group can pose challenges. The acidic proton of the indole nitrogen can interfere with the catalytic cycle, and the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[1][2] Careful selection of the base is therefore crucial to mitigate these issues and achieve high-yielding reactions.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base in a Suzuki-Miyaura reaction plays a pivotal role in the transmetalation step.[3] There are two primary proposed pathways for its action:

-

Boronate Pathway: The base activates the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily transmetalates with the palladium(II) complex.[3]

-

Hydroxide/Alkoxide Pathway: The base reacts with the palladium(II)-halide complex to form a palladium(II)-hydroxide or -alkoxide species. This species then undergoes transmetalation with the neutral boronic acid.[3]

The operative pathway is dependent on the specific base, solvent, and substrates used. For nitrogen-containing heterocycles like 6-azaindole, the basicity and nucleophilicity of the base must be carefully balanced to promote the desired reaction without causing unwanted side reactions.

Comparative Analysis of Bases for 6-Azaindole Suzuki Reactions

A variety of inorganic bases are commonly employed in the Suzuki-Miyaura coupling of azaindoles. The choice of base is often dependent on the nature of the coupling partners and the reaction conditions. Below is a summary of commonly used bases and their general performance in the context of 6-azaindole Suzuki reactions.

| Base | Common Substrates | Typical Yield (%) | Notes |

| K₃PO₄ | Aryl bromides, aryl chlorides, nitrogen-containing heterocycles | 90-99% | A strong, non-nucleophilic base, particularly effective for coupling nitrogen-rich heterocycles.[1][3][4] |

| Cs₂CO₃ | Aryl bromides, aryl chlorides, challenging couplings | 85-95% | A strong base with good solubility in organic solvents, often used for difficult couplings.[5][6] |

| K₂CO₃ | Aryl bromides | 70-90% | A moderately strong and cost-effective base, widely used in Suzuki reactions.[5][7] |

| KOAc | Aryl iodides | Moderate | A weaker base, sometimes used in specific applications.[1] |

| Organic Bases (e.g., TEA, DIPEA) | Base-sensitive substrates | Variable | Generally less effective than inorganic bases for this application and can sometimes inhibit the reaction.[8] |

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling of a 6-halo-azaindole with an arylboronic acid, highlighting the use of different bases.

Protocol 1: Suzuki-Miyaura Coupling of 7-chloro-6-azaindole using K₃PO₄

This protocol is adapted from a microwave-assisted synthesis of 7-substituted-6-azaindoles.[9]

Materials:

-

7-chloro-6-azaindole (1.0 equiv)

-

Arylboronic acid or potassium organotrifluoroborate (1.2 equiv)

-

XPhos-Pd-G2 catalyst (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

DMF/EtOH/H₂O (3:1:1, v/v/v)

Procedure:

-

To a microwave vial, add 7-chloro-6-azaindole, the arylboronic acid or potassium organotrifluoroborate, XPhos-Pd-G2, and K₃PO₄.

-

Add the DMF/EtOH/H₂O solvent mixture.

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction mixture to 100 °C for 30 minutes.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (a 6-azaindole derivative) using Cs₂CO₃

This protocol is for the selective C3-arylation of a di-halogenated 6-azaindole derivative.[5]

Materials:

-

6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Pd₂(dba)₃ (5 mol%)

-

SPhos (5 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

Toluene/Ethanol (1:1, v/v)

Procedure:

-

In a reaction flask, combine 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, Pd₂(dba)₃, SPhos, and Cs₂CO₃.

-

Add the toluene/ethanol solvent mixture.

-

Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature.

-

Dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Diagrams

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Suzuki-Miyaura Reaction

Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.

References

- 1. mdpi.com [mdpi.com]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of 6-Azaindole-4-boronic Acid in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors due to its ability to mimic the hinge-binding motif of ATP.[1][2] The strategic placement of a nitrogen atom in the indole ring system can significantly influence the physicochemical properties and biological activity of the resulting molecule.[1][3] Among the various isomers, 6-azaindole derivatives have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases.[2][4] 6-Azaindole-4-boronic acid serves as a versatile building block for the synthesis of diverse kinase inhibitors, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2][5][6] This document provides detailed application notes, experimental protocols, and data on the use of this compound in the synthesis of kinase inhibitors.

Key Applications: Targeting Clinically Relevant Kinases

Derivatives of 6-azaindole have shown significant promise as inhibitors of various protein kinases implicated in cancer and other diseases. Notably, compounds synthesized from 6-azaindole precursors have exhibited potent activity against FMS-like tyrosine kinase 3 (FLT3) and Bcr-Abl, both of which are key targets in oncology.[2]